Head-to-Head Antibacterial Potency Against Salmonella typhi: Comparable to Ciprofloxacin and Superior to Larger Sulfonyl Analogs
Against the Gram-negative pathogen Salmonella typhi, N-(2,3-dimethylphenyl)methanesulfonamide (3a) showed a mean IC₅₀ of 8.24 ± 0.62 µg mL⁻¹, which is statistically indistinguishable from the clinical standard ciprofloxacin (IC₅₀ 7.83 ± 0.78 µg mL⁻¹). In the same assay, the 4-methylbenzenesulfonamide analog (3b, differing only by a tolyl sulfonyl group) exhibited an IC₅₀ of 8.31 ± 0.45 µg mL⁻¹, while bulkier analogs such as the 4-bromobenzenesulfonamide derivative (3d) were markedly less potent (IC₅₀ 11.30 ± 0.98 µg mL⁻¹). [1] This demonstrates that the compact methanesulfonamide group confers potency advantages over larger arylsulfonyl substitutions for this specific pathogen.
| Evidence Dimension | In vitro antibacterial potency (IC₅₀, µg mL⁻¹) against Salmonella typhi |
|---|---|
| Target Compound Data | IC₅₀ = 8.24 ± 0.62 µg mL⁻¹ (3a) |
| Comparator Or Baseline | Ciprofloxacin: 7.83 ± 0.78 µg mL⁻¹; 3b (4-methylbenzenesulfonamide analog): 8.31 ± 0.45 µg mL⁻¹; 3d (4-bromobenzenesulfonamide analog): 11.30 ± 0.98 µg mL⁻¹ |
| Quantified Difference | 3a is 1.3-fold less potent than ciprofloxacin; 1.01-fold more potent than 3b; 1.37-fold more potent than 3d |
| Conditions | Broth microdilution assay; triplicate measurements; bacterial strain: Salmonella typhi (Gram-negative); data expressed as mean ± SEM |
Why This Matters
For drug discovery campaigns targeting S. typhi, 3a offers potency approaching the clinical comparator while possessing a distinct sulfonamide scaffold, which may circumvent existing resistance mechanisms.
- [1] Abbasi, M. A., Sheeza, A., Aziz-ur-Rehman, Siddiqui, S. Z., Khan, K. M., Malik, R., & Ahmad, I. (2015). N-Sulfonated Derivatives of 2,3-Xylidine as Suitable Antibacterial Agents. Journal of the Chemical Society of Pakistan, 37(3), 557–565. View Source
